molecular formula C20H31N3O5 B11812885 tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-2-hydroxypropyl)piperazine-1-carboxylate

tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-2-hydroxypropyl)piperazine-1-carboxylate

Cat. No.: B11812885
M. Wt: 393.5 g/mol
InChI Key: QCAHFWOAJKCBGX-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-2-hydroxypropyl)piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a tert-butyl group, a benzyloxycarbonyl-protected amino group, and a hydroxypropyl group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structural properties.

Preparation Methods

The synthesis of tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-2-hydroxypropyl)piperazine-1-carboxylate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperazine, tert-butyl chloroformate, and benzyl chloroformate.

    Protection of Piperazine: The piperazine ring is first protected by reacting it with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate.

    Introduction of Hydroxypropyl Group: The protected piperazine is then reacted with an appropriate hydroxypropylating agent under controlled conditions to introduce the hydroxypropyl group.

    Benzyloxycarbonyl Protection: Finally, the amino group is protected by reacting with benzyl chloroformate to form the benzyloxycarbonyl-protected compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity .

Chemical Reactions Analysis

tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-2-hydroxypropyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzyloxycarbonyl group can be reduced to form the free amine using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions, such as using strong acids or bases.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like Pd/C, and reaction conditions such as reflux or room temperature .

Scientific Research Applications

tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-2-hydroxypropyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-2-hydroxypropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl-protected amino group can be deprotected to reveal the active amine, which can then interact with target proteins or enzymes, inhibiting their activity or modulating their function. The hydroxypropyl group may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H31N3O5

Molecular Weight

393.5 g/mol

IUPAC Name

tert-butyl 4-[2-hydroxy-3-(phenylmethoxycarbonylamino)propyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H31N3O5/c1-20(2,3)28-19(26)23-11-9-22(10-12-23)14-17(24)13-21-18(25)27-15-16-7-5-4-6-8-16/h4-8,17,24H,9-15H2,1-3H3,(H,21,25)

InChI Key

QCAHFWOAJKCBGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(CNC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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